molecular formula C8H11N5O B1273955 2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 891035-96-4

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No. B1273955
M. Wt: 193.21 g/mol
InChI Key: GBPHKZAUMLUTOP-UHFFFAOYSA-N
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Description

The compound "2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The papers provided discuss various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is often achieved through one-pot reactions involving the condensation of 3-amino-1,2,4-triazole with other reactants such as malononitrile and aryl aldehydes, or through reactions with 1,3-diketones . These methods are advantageous due to their operational simplicity, good yields, and high selectivity. The use of different starting materials and reaction conditions can lead to the formation of variously substituted derivatives, showcasing the versatility of the synthetic approaches .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS spectra . X-ray crystallography has also been employed to determine the structures of certain triorganotin(IV) derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, revealing trigonal bipyramidal geometries and coordination modes .

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives can undergo further chemical reactions, such as acid-catalyzed condensation with 1,3-diketones, leading to polycyclic heterocycles . Additionally, reactions with chlorocarboxylic acid chlorides have been used to synthesize amides and to achieve intramolecular alkylation, resulting in the formation of polycondensed heterocycles . These reactions can be fine-tuned to selectively synthesize free bases, achieve oxidative aromatization, or hydrolyze certain rings within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structures. The introduction of different substituents can significantly alter these properties, which is crucial for the development of compounds with desired biological activities. For instance, the presence of a propyl group in the 2-amino-5-propyl derivative would likely affect its lipophilicity and potentially its biological activity. The antimicrobial activity of certain derivatives has been tested, showing efficacy against Gram-positive bacteria .

Scientific Research Applications

Anti-Epileptic Activities

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one derivatives, synthesized based on the novel marine natural product Essramycin, have demonstrated significant anti-epileptic activities. In a study by Ding et al. (2019), these compounds were evaluated using a 4-aminopyridine-induced hyper excitability model in primary cultured neocortical neurons, revealing their potential in anti-epileptic drug development (Ding et al., 2019).

Antibacterial Activity

Another application of this compound is in the field of antibacterial agents. A study by Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed significant antibacterial properties, demonstrating the compound's potential in this area (Lahmidi et al., 2019).

Antiasthma Agents

The compound also finds application as a potential antiasthma agent. Medwid et al. (1990) prepared 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were found active as mediator release inhibitors. These compounds were synthesized through a series of reactions and showed promising activity in pharmacological and toxicological studies (Medwid et al., 1990).

Synthesis of Polycondensed Heterocycles

This compound also plays a role in the synthesis of polycondensed heterocycles. Pyatakov et al. (2015) explored the acid-catalyzed condensation between 2-amino substituted [1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones, leading to the formation of diversely substituted polycyclic derivatives. This study highlights its role in creating complex chemical structures with potential applications in various fields (Pyatakov et al., 2015).

Synthesis of Other Derivatives

Additionally, the compound serves as a basis for synthesizing various derivatives with potential biological activities. A study by Massari et al. (2017) developed efficient procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which could be useful for creating biologically active compounds (Massari et al., 2017).

Future Directions

The triazolopyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a topic of interest for future research . The structural similarities of the triazolopyrimidine heterocycle with the purine ring have led to different studies investigating triazolopyrimidine derivatives as possible isosteric replacements for purines . The versatility of the triazolopyrimidine heterocycle suggests that it may have applications beyond isosteric replacement strategies .

properties

IUPAC Name

2-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-5-4-6(14)13-8(10-5)11-7(9)12-13/h4H,2-3H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPHKZAUMLUTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394866
Record name 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

CAS RN

891035-96-4
Record name 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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